Methyl 5-azaspiro[3.4]octane-8-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 5-azaspiro[3.4]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)7-3-6-10-9(7)4-2-5-9/h7,10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTKIXPQDYPIAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCNC12CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Transformations and Derivatization of the Methyl 5 Azaspiro 3.4 Octane 8 Carboxylate Moiety
Ester Hydrolysis and Carboxylic Acid Functionalization
The methyl ester of Methyl 5-azaspiro[3.4]octane-8-carboxylate can be readily hydrolyzed to the corresponding carboxylic acid, 5-azaspiro[3.4]octane-8-carboxylic acid. This transformation is a fundamental step that opens up a wide range of possibilities for further functionalization. The hydrolysis is typically achieved under basic conditions, for example, by treatment with a hydroxide (B78521) base such as lithium hydroxide, sodium hydroxide, or potassium hydroxide in a suitable solvent system like a mixture of water and an organic solvent (e.g., methanol (B129727) or tetrahydrofuran). youtube.comsigmaaldrich.com This process, also known as saponification, proceeds via a nucleophilic acyl substitution mechanism where a hydroxide ion attacks the electrophilic carbonyl carbon of the ester. youtube.com The resulting tetrahedral intermediate then collapses, expelling the methoxide (B1231860) ion and forming the carboxylic acid, which is subsequently deprotonated by the basic conditions to yield the carboxylate salt. youtube.com Acidic workup is then required to protonate the carboxylate and afford the neutral carboxylic acid.
The resulting 5-azaspiro[3.4]octane-8-carboxylic acid is a key intermediate for the synthesis of various derivatives. The presence of the carboxylic acid moiety allows for a host of subsequent chemical modifications, most notably the formation of amides, which will be discussed in the following section. The availability of related structures, such as 5-[(tert-Butoxy)carbonyl]-5-azaspiro[3.4]octane-8-carboxylic acid and 2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid, from commercial suppliers underscores the importance and utility of this carboxylic acid intermediate in synthetic chemistry. glpbio.combiosynth.com
Table 1: Examples of 5-Azaspiro[3.4]octane-8-carboxylic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Notes |
| 5-[(tert-Butoxy)carbonyl)-5-azaspiro[3.4]octane-8-carboxylic acid | 2248347-48-8 | C13H21NO4 | N-Boc protected derivative. biosynth.com |
| 2-(tert-Butoxycarbonyl)-5-thia-2-azaspiro[3.4]octane-8-carboxylic acid | 1373029-39-0 | C12H19NO4S | A thia-azaspiro analogue. glpbio.com |
| 5-azaspiro[3.4]octane-2-carboxylic acid hydrochloride | --- | C8H14ClNO2 | An isomeric carboxylic acid. uni.lu |
| 6-oxo-5-azaspiro[3.4]octane-2-carboxylic acid | --- | C8H11NO3 | A derivative with an oxidized nitrogen ring. uni.lu |
This table is generated based on available data and is for illustrative purposes.
Amidation Reactions and Amide Derivatives
Following the hydrolysis of the methyl ester to the carboxylic acid, the resulting 5-azaspiro[3.4]octane-8-carboxylic acid can be readily converted into a wide range of amide derivatives. Amide formation is a crucial transformation in medicinal chemistry as the amide bond is a key structural feature in many biologically active molecules. The synthesis of amides from carboxylic acids typically involves an initial activation of the carboxylic acid, followed by reaction with a primary or secondary amine.
Common coupling reagents used for this purpose include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve yields. Alternatively, other coupling agents like N,N,N',N'-tetramethyl-O-(1H-benzotriazol-1-yl)-uronium hexafluorophosphate (B91526) (HBTU) can be employed. mdpi.com The general procedure involves dissolving the carboxylic acid and the amine in a suitable aprotic solvent, such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM), followed by the addition of the coupling reagent and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to neutralize any acidic byproducts. mdpi.com
Direct catalytic amidation of the parent ester, this compound, with amines is also a plausible and more atom-economical approach. mdpi.com Recent advances in catalysis have led to the development of methods for the direct conversion of esters to amides, often employing catalysts based on boron, nickel, or other transition metals. mdpi.com These reactions typically require elevated temperatures but avoid the need for pre-activation of the carboxylic acid. mdpi.com
The commercial availability of specific amide derivatives, such as N-methyl-5-azaspiro[3.4]octane-8-carboxamide, confirms the successful application of these amidation strategies to the 5-azaspiro[3.4]octane scaffold. shachemlin.com
Table 2: Representative Amidation Reaction
| Starting Material | Reagent | Product | Description |
| 5-azaspiro[3.4]octane-8-carboxylic acid | Methylamine, HBTU, DIPEA | N-methyl-5-azaspiro[3.4]octane-8-carboxamide | Standard amide coupling reaction. mdpi.com |
| This compound | Methylamine, Ni/NHC catalyst | N-methyl-5-azaspiro[3.4]octane-8-carboxamide | Direct catalytic amidation of the ester. mdpi.com |
This table illustrates common synthetic pathways for amide formation.
Nucleophilic Substitution Reactions at the Carboxylate Group
The carboxylate group of this compound is susceptible to nucleophilic acyl substitution, a broad class of reactions that allows for the interconversion of carboxylic acid derivatives. masterorganicchemistry.comyoutube.com In these reactions, a nucleophile attacks the carbonyl carbon, leading to the substitution of the methoxy (B1213986) group. The reactivity of the ester is generally lower than that of acid halides or anhydrides but higher than that of amides. youtube.com
One common example of a nucleophilic acyl substitution reaction is transesterification, where the methyl ester is converted into a different ester by reaction with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with ethanol (B145695) under acidic conditions would lead to the formation of Ethyl 5-azaspiro[3.4]octane-8-carboxylate.
While the ester can be directly reacted with strong nucleophiles, it is often more efficient to first convert the corresponding carboxylic acid (obtained from hydrolysis as described in section 3.1) into a more reactive acyl derivative, such as an acyl chloride. This can be achieved by treating the carboxylic acid with a reagent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is highly electrophilic and readily reacts with a wide range of nucleophiles, including alcohols, amines, and carboxylates, to form esters, amides, and anhydrides, respectively. masterorganicchemistry.com This two-step approach (hydrolysis followed by conversion to an acyl chloride) provides a versatile route to a variety of functionalized derivatives of the 5-azaspiro[3.4]octane scaffold.
N-Functionalization Protocols of the Azaspiro[3.4]octane Nitrogen
The secondary amine in the azetidine (B1206935) ring of this compound provides another key site for chemical modification. N-functionalization reactions, such as N-alkylation and N-arylation, are widely used to introduce substituents that can modulate the physicochemical and pharmacological properties of the molecule.
N-alkylation can be achieved by reacting the secondary amine with an alkyl halide (e.g., an alkyl iodide or bromide) in the presence of a base, such as potassium carbonate or sodium hydride, in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The base deprotonates the secondary amine, generating a more nucleophilic amide anion that then displaces the halide from the alkylating agent in an SN2 reaction. For example, N-methylation can be accomplished using methyl iodide. acs.org
N-arylation , the formation of a bond between the nitrogen atom and an aromatic ring, can be accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination is a powerful method for N-arylation and typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amine with an aryl halide or triflate. Copper-catalyzed N-arylation reactions, such as the Ullmann condensation, are also effective, particularly with aryl iodides or bromides, often in the presence of a base like potassium carbonate and at elevated temperatures.
These N-functionalization protocols allow for the introduction of a wide variety of alkyl and aryl groups onto the 5-azaspiro[3.4]octane core, enabling the exploration of a broad chemical space for drug discovery.
Table 3: Common N-Functionalization Reactions
| Reaction Type | Reagents | Product Type |
| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃) | N-Alkyl-5-azaspiro[3.4]octane derivative |
| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst, Ligand, Base | N-Aryl-5-azaspiro[3.4]octane derivative |
| N-Arylation (Ullmann) | Aryl halide, Copper catalyst, Base | N-Aryl-5-azaspiro[3.4]octane derivative |
This table summarizes key methods for modifying the nitrogen atom of the spirocycle.
Modifications to the Spirocyclic Ring System, including Oxidation and Reduction
Beyond functionalization of the ester and amine groups, the spirocyclic framework of this compound can also be modified through oxidation and reduction reactions. These transformations can alter the structure and properties of the core scaffold, leading to novel analogues.
Oxidation reactions can target both the nitrogen and carbon atoms of the ring system. The nitrogen atom of the azetidine ring can potentially be oxidized to form N-oxides or other oxidized nitrogen species. smolecule.com More profound structural changes can be achieved through the oxidation of the carbon framework. For instance, in a related 1-oxo-2-oxa-5-azaspiro[3.4]octane system, ruthenium tetroxide (RuO₄) has been used to oxidize a methylene (B1212753) group adjacent to the nitrogen atom, resulting in the formation of a γ-lactam (an amide within a five-membered ring). acs.org This type of transformation introduces a new functional group and significantly alters the geometry of the spirocycle. The sulfur atom in thia-azaspiro[3.4]octane analogues can also be oxidized to the corresponding sulfoxide (B87167) or sulfone.
Reduction reactions can also be employed to modify the spirocyclic system. For example, if a ketone is present on the cyclopentane (B165970) ring, as in the case of 2-Boc-8-oxo-5-oxa-2-azaspiro[3.4]octane, it can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). sigmaaldrich.com This introduces a hydroxyl group that can serve as a handle for further functionalization. While the parent 5-azaspiro[3.4]octane ring system is fully saturated and thus not readily reducible, the introduction of reducible functional groups onto the scaffold opens up further avenues for derivatization.
These modifications to the spirocyclic core, although less common than ester and amine functionalizations, provide a powerful means to generate structurally unique and potentially bioactive molecules.
Conformational Analysis and Theoretical Investigations of Methyl 5 Azaspiro 3.4 Octane 8 Carboxylate and Derivatives
Computational Chemistry Approaches for Conformational Preference Analysis
Understanding the conformational preferences of the azaspiro[3.4]octane ring system is crucial for predicting its biological activity. Computational methods are instrumental in identifying the most stable three-dimensional arrangements of these molecules.
A variety of computational techniques are employed to analyze the conformational space of spirocyclic compounds. mdpi.com These methods range from molecular mechanics, which uses classical physics to model the energy of different conformations, to more accurate but computationally intensive quantum mechanical methods. nih.gov A comprehensive analysis often begins with a systematic search of the potential energy surface to identify all possible low-energy conformations. acs.org
For the azaspiro[3.4]octane scaffold, key conformational features include the pucker of the cyclopentane (B165970) ring and the relative orientation of substituents. The spirocyclic nature of the molecule introduces significant conformational constraints compared to more flexible, non-spirocyclic analogs. nih.gov Advanced computational protocols can accurately predict these preferences, which is essential for understanding how these molecules will be recognized by and interact with their biological targets. chemrxiv.org
Table 1: Computational Methods for Conformational Analysis
| Method | Description | Application |
| Molecular Mechanics (MM) | Uses classical force fields to rapidly calculate the potential energy of a molecule as a function of its geometry. | Initial conformational searches and analysis of large sets of molecules. |
| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of a molecule to determine its energy and properties. | Accurate energy calculations and geometry optimizations of key conformers. nih.gov |
| Ab initio Methods | A class of quantum chemistry methods based on first principles, without the use of empirical parameters. | High-accuracy energy calculations for benchmarking and detailed analysis. |
| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time, providing insight into the dynamic behavior of the system. | Exploration of conformational flexibility and the influence of solvent. nih.gov |
Theoretical Studies on Bioisosterism of Azaspiro[3.4]octane Scaffolds (e.g., as Piperazine (B1678402) Surrogates)
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The azaspiro[3.4]octane scaffold has been investigated as a bioisosteric replacement for other common ring systems in drug molecules, most notably piperazine.
Piperazine is a ubiquitous fragment in medicinal chemistry, but it can be associated with undesirable properties such as poor metabolic stability or off-target effects. The rigid and three-dimensional nature of the azaspiro[3.4]octane core offers a compelling alternative. researchgate.net Theoretical studies have shown that diazaspiro[3.4]octane derivatives can mimic the spatial arrangement of the nitrogen atoms in piperazine, allowing them to engage in similar interactions with biological targets. nih.govmdpi.com
Computational modeling plays a key role in evaluating the potential of azaspiro[3.4]octane scaffolds as piperazine surrogates. By comparing the calculated properties of piperazine-containing compounds with their azaspiro[3.4]octane analogs, researchers can predict whether the replacement is likely to be successful. These studies often involve comparing molecular shape, electrostatic potential, and the vectors of key interaction points. blumberginstitute.org The successful replacement of a piperazine moiety with a diazaspiroalkane has been shown to sometimes retain or even improve affinity for the target protein. mdpi.com
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations provide a detailed picture of the electronic structure of a molecule, which is fundamental to understanding its reactivity and interactions. jocpr.com Methods like Density Functional Theory (DFT) are used to calculate a wide range of molecular properties for azaspiro[3.4]octane derivatives. mdpi.commdpi.com
These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. inovatus.es The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap suggesting a more reactive molecule. mdpi.com The molecular electrostatic potential map highlights regions of the molecule that are electron-rich or electron-poor, indicating likely sites for interaction with other molecules.
For derivatives of Methyl 5-azaspiro[3.4]octane-8-carboxylate, these calculations can predict sites susceptible to metabolic attack, guide the design of derivatives with improved stability, and help to understand the nature of the non-covalent interactions that govern binding to a biological target. scielo.br Theoretical investigations can also elucidate the mechanisms of chemical reactions involving these scaffolds. mdpi.comnih.gov
Table 2: Key Electronic Properties from Quantum Chemical Calculations
| Property | Description | Relevance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability of a molecule to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability of a molecule to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and stability. mdpi.com |
| Molecular Electrostatic Potential (MEP) | The potential energy of a positive test charge at a point in space near a molecule. | Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions. |
| Atomic Charges | The distribution of electron charge among the atoms of a molecule. | Helps to understand electrostatic interactions and reactivity. |
Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (e.g., Induced-Fit Docking for Scaffold Derivatives)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. thesciencein.org For derivatives of this compound, docking is used to predict how they will bind to a specific protein target. researchgate.netmdpi.com This information is invaluable for structure-based drug design.
Given the rigidity of the azaspiro[3.4]octane scaffold, standard docking protocols can be effective. However, protein binding sites are often flexible and can change shape to accommodate a ligand. Induced-fit docking (IFD) is a more advanced technique that accounts for this flexibility of both the ligand and the protein. nih.govnih.govunimi.it This approach can provide a more accurate prediction of the binding mode, especially for ligands that induce conformational changes in the target protein. youtube.comyoutube.com
Following docking, molecular dynamics (MD) simulations can be used to assess the stability of the predicted protein-ligand complex over time. mdpi.com MD simulations provide a dynamic view of the interactions between the ligand and the protein, allowing for the identification of key and stable interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity.
Mechanistic Investigations through Computational Methods (e.g., MM-GBSA Calculations)
Beyond predicting binding modes, computational methods can provide a quantitative estimate of the binding affinity between a ligand and its target. The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is a popular approach for calculating the free energy of binding. nih.gov
The MM/GBSA method calculates the binding free energy by combining the molecular mechanics energy of the complex in the gas phase with a continuum solvation model to account for the effects of the solvent. frontiersin.orgnih.gov This approach is computationally less expensive than more rigorous methods like free energy perturbation, making it suitable for ranking the binding affinities of a series of related compounds. nih.gov
For derivatives of the azaspiro[3.4]octane scaffold, MM/GBSA calculations can be performed on the protein-ligand complexes generated from molecular docking or molecular dynamics simulations. researchgate.net The calculated binding free energies can then be compared with experimental data to validate the computational model and to guide the design of new derivatives with improved potency. These methods also allow for the decomposition of the binding energy into contributions from different types of interactions, providing mechanistic insights into the driving forces for binding. researchgate.net
Role of Methyl 5 Azaspiro 3.4 Octane 8 Carboxylate As a Multifunctional Scaffold in Chemical Research
Utilization as a Building Block in Complex Molecular Synthesis
The rigid, three-dimensional architecture of Methyl 5-azaspiro[3.4]octane-8-carboxylate makes it an attractive building block for the synthesis of more complex molecular entities. Its spirocyclic nature allows for precise spatial orientation of substituents, a critical factor in designing molecules with high specificity for biological targets. Researchers have utilized this scaffold to create a variety of derivatives with potential therapeutic applications.
A notable application of this building block is in the preparation of azaspiro derivatives that act as muscarinic M1 receptor agonists. Furthermore, it has been instrumental in the development of potent and selective EP4 receptor antagonists, which are being investigated for the treatment of pain and inflammation. The inherent rigidity of the spiro[3.4]octane core is believed to contribute to the high affinity and selectivity of these compounds for their respective targets.
The synthesis of these complex molecules often involves the strategic functionalization of the secondary amine and the carboxylate group of the parent scaffold. This allows for the introduction of diverse chemical moieties, leading to the creation of libraries of compounds with a wide range of pharmacological properties.
Integration into Drug Discovery Pipelines as a Privileged Structure
In the field of drug discovery, certain molecular scaffolds are termed "privileged structures" due to their ability to bind to multiple biological targets with high affinity. The 5-azaspiro[3.4]octane core is increasingly being recognized as such a structure. Its three-dimensional nature provides a distinct advantage over flat, aromatic systems, as it allows for a more comprehensive exploration of the chemical space and a better fit into the binding pockets of proteins.
The versatility of this scaffold is demonstrated by its use in the development of inhibitors for the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), in addition to its applications as muscarinic M1 receptor agonists and EP4 receptor antagonists. This broad range of biological activities underscores the value of the 5-azaspiro[3.4]octane framework as a privileged structure in medicinal chemistry.
| Drug Target | Therapeutic Area |
| Muscarinic M1 Receptor | Neurological Disorders |
| EP4 Receptor | Pain and Inflammation |
| 11β-HSD1 | Metabolic Disorders |
Applications in Material Science Research
Currently, there is a notable absence of published research detailing the use of this compound as a building block for novel polymer architectures. The focus of research on this compound has been overwhelmingly directed towards its applications in the life sciences.
Similarly, the scientific literature does not currently contain studies on the application of this compound in the development of nanoscale materials for drug delivery systems. While its structural features could theoretically be of interest in this field, this potential has yet to be explored in published research.
Scaffold Diversification Strategies through Peripheral Modification
The utility of this compound as a versatile scaffold is largely dependent on the ability to chemically modify its peripheral functional groups. The secondary amine and the methyl ester offer two key handles for diversification, allowing for the attachment of a wide array of substituents.
Common strategies for the peripheral modification of this scaffold include:
N-Alkylation and N-Acylation: The secondary amine can be readily alkylated or acylated to introduce a variety of side chains. These modifications can significantly impact the biological activity and selectivity of the resulting compounds.
Amide Bond Formation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to form amide bonds. This is a widely used strategy for building molecular complexity and modulating the pharmacokinetic properties of a molecule.
Reduction of the Carboxylate: The ester or the corresponding carboxylic acid can be reduced to an alcohol, providing another point for further functionalization, such as ether formation.
These diversification strategies enable the systematic exploration of the chemical space around the 5-azaspiro[3.4]octane core, facilitating the optimization of lead compounds in drug discovery programs. The ability to fine-tune the properties of the molecule through these peripheral modifications is a key reason for its prominence as a valuable scaffold.
| Modification Site | Reaction Type | Potential Outcome |
| Secondary Amine | N-Alkylation, N-Acylation | Introduction of diverse side chains, modulation of biological activity |
| Methyl Ester | Hydrolysis followed by Amide Coupling | Increased molecular complexity, improved pharmacokinetic properties |
| Methyl Ester | Reduction to Alcohol | New point for functionalization (e.g., ether formation) |
Advanced Research Directions and Future Perspectives for Methyl 5 Azaspiro 3.4 Octane 8 Carboxylate
Development of Novel Synthetic Methodologies
The advancement of research into Methyl 5-azaspiro[3.4]octane-8-carboxylate and its derivatives is intrinsically linked to the development of efficient and versatile synthetic routes. While specific synthetic pathways for this exact molecule are not extensively documented in publicly available literature, the synthesis of related azaspiro[3.4]octane scaffolds provides a strong foundation for future work.
Current strategies for the synthesis of similar spirocycles often involve multi-step sequences. Future research will likely focus on the development of more streamlined and efficient methodologies. Key areas for innovation include:
Asymmetric Synthesis: Developing catalytic asymmetric methods to produce enantiomerically pure this compound will be crucial, as different enantiomers of a chiral drug can have significantly different biological activities and safety profiles.
Novel Cycloaddition Strategies: The exploration of novel cycloaddition reactions, such as [3+2] cycloadditions, could provide more direct and atom-economical routes to the azaspiro[3.4]octane core.
C-H Activation: The use of C-H activation techniques could enable the direct functionalization of the spirocyclic core, bypassing the need for pre-functionalized starting materials and thus shortening synthetic sequences.
Flow Chemistry: The implementation of continuous flow technologies could offer advantages in terms of safety, scalability, and reaction optimization for the synthesis of this compound and its derivatives.
The table below summarizes potential synthetic strategies that could be explored for this compound based on methodologies for related compounds.
| Synthetic Strategy | Description | Potential Advantages |
| Asymmetric Catalysis | Use of chiral catalysts to control stereochemistry during ring formation. | Access to single enantiomers, crucial for pharmacological studies. |
| [3+2] Cycloaddition | Reaction of a three-atom component with a two-atom component to form the five-membered ring. | High efficiency and potential for stereocontrol. |
| C-H Functionalization | Direct introduction of functional groups onto the spirocyclic scaffold. | Increased synthetic efficiency and access to novel derivatives. |
| Flow Chemistry | Performing reactions in a continuous-flow reactor. | Improved safety, scalability, and process control. |
Exploration of Untapped Chemical Space for New Applications
The azaspiro[3.4]octane scaffold is considered a "bioisostere" of more common ring systems like piperidine (B6355638) and piperazine (B1678402), which are frequently found in approved drugs. Bioisosteric replacement is a strategy in drug design used to modify the properties of a compound while retaining its biological activity. The three-dimensional nature of the spirocyclic core of this compound can lead to improved physicochemical properties such as solubility and metabolic stability, while also providing an opportunity to explore novel intellectual property space.
Future research should focus on exploring the untapped chemical space around this scaffold for a wide range of therapeutic applications. Based on the activities of related azaspiro compounds, potential areas of investigation include:
Infectious Diseases: Derivatives of diazaspiro[3.4]octane have shown promise as antimalarial agents. researchgate.net This suggests that this compound could serve as a starting point for the development of new anti-infective drugs.
Oncology: The spirocyclic scaffold can be used to develop inhibitors of protein-protein interactions, which are often implicated in cancer.
Central Nervous System (CNS) Disorders: The rigid conformation of the spirocycle can lead to higher receptor selectivity, a desirable feature for CNS-active drugs to minimize off-target effects.
Rational Design of Derivatives for Targeted Biological Activities
The ester functional group in this compound provides a convenient handle for the synthesis of a diverse library of derivatives. Rational drug design principles can be applied to create new molecules with optimized activity against specific biological targets.
Key strategies for the rational design of derivatives include:
Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogues with systematic modifications to the core structure and peripheral functional groups will help in understanding the key structural features required for biological activity.
Computational Modeling: Molecular docking and other computational techniques can be used to predict the binding of derivatives to target proteins, guiding the design of more potent and selective compounds.
Fragment-Based Drug Discovery: The azaspiro[3.4]octane core can be used as a central scaffold to which different chemical fragments with known binding affinities for a target are attached.
The table below illustrates a hypothetical rational design strategy for developing derivatives of this compound.
| Modification Site | Proposed Modification | Intended Outcome | Potential Target Class |
| Ester Group | Amidation with various amines | Introduce new interaction points, modulate solubility | Kinases, Proteases |
| Nitrogen Atom | Alkylation or acylation | Explore substitution effects on binding and properties | GPCRs, Ion Channels |
| Cyclopentane (B165970) Ring | Introduction of substituents | Probe the binding pocket for additional interactions | Various Enzymes |
Integration with High-Throughput Screening Campaigns
High-throughput screening (HTS) is a powerful tool in drug discovery for identifying hit compounds from large chemical libraries. The inclusion of this compound and its derivatives in HTS campaigns against a wide array of biological targets is a critical step towards discovering new therapeutic applications.
Libraries of compounds based on the azaspiro[3.4]octane scaffold can be screened against:
Enzyme panels to identify novel inhibitors.
Receptor binding assays to discover new ligands for G-protein coupled receptors (GPCRs) and ion channels.
Cell-based assays to assess the phenotypic effects of the compounds in disease-relevant models.
The identification of a diazaspiro[3.4]octane series from a whole-cell HTS campaign against Plasmodium falciparum, the parasite that causes malaria, highlights the potential of this scaffold in discovering new drug leads. researchgate.net
Multidisciplinary Research Collaborations
The full potential of this compound can only be realized through a collaborative effort involving researchers from various disciplines. The complexity of modern drug discovery necessitates a team-based approach.
Essential collaborations include:
Synthetic and Medicinal Chemists: To design and synthesize novel derivatives.
Computational Chemists: To perform molecular modeling and guide the design process.
Biologists and Pharmacologists: To conduct biological screening and elucidate the mechanism of action of active compounds.
Pharmacokineticists: To evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds.
Such collaborations will be instrumental in advancing compounds from initial hits to preclinical and clinical development.
Q & A
Q. What are the key synthetic routes for Methyl 5-azaspiro[3.4]octane-8-carboxylate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of spirocyclic compounds like this compound often involves cyclization or ring-closing strategies. For example:
- Carbamate Protection/Deprotection : Analogous to tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate (CAS 1955539-76-0), protection of the amine group with Boc (tert-butoxycarbonyl) followed by carboxylation and deprotection can yield the methyl ester derivative .
- Spiro Ring Formation : Intramolecular cyclization using catalysts (e.g., phase-transfer catalysts, as in ) may optimize ring closure efficiency. Adjusting solvent polarity (e.g., THF vs. DCM) and temperature (room temp vs. reflux) can improve yields by minimizing side reactions like ester hydrolysis .
Q. How can researchers confirm the structural integrity of this compound?
Methodological Answer:
- Spectroscopic Analysis :
- NMR : Compare H and C NMR shifts with analogous compounds (e.g., tert-butyl 3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate in ). The spiro carbon (C-8) typically shows distinct deshielding in C NMR (~100–110 ppm).
- HRMS : Validate molecular formula (e.g., CHNO) with high-resolution mass spectrometry .
- X-ray Crystallography : Resolve stereochemistry and bond angles, critical for spiro ring systems .
Q. What functional groups in this compound are prone to instability, and how can this be mitigated?
Methodological Answer:
- Ester Group : Hydrolysis under acidic/basic conditions. Stabilize by storing at 0–6°C (as recommended for similar esters in ) and using anhydrous solvents during synthesis .
- Amine Group : Oxidation or degradation. Protect with Boc groups during synthesis (e.g., tert-butyl derivatives in ) and characterize intermediates via TLC or HPLC to monitor degradation .
Advanced Research Questions
Q. How does the spiro[3.4]octane scaffold influence the compound’s bioactivity in drug discovery?
Methodological Answer:
- Conformational Rigidity : The spiro ring restricts rotational freedom, potentially enhancing binding affinity to targets like enzymes or receptors. Compare IC values of spiro derivatives (e.g., antineoplastic agent Aderbasib in ) vs. non-spiro analogs .
- Solubility & Permeability : The scaffold’s lipophilicity (predicted logP ~1.14 for tert-butyl derivatives in ) can be tuned by modifying substituents (e.g., replacing methyl with polar groups) .
Q. What advanced analytical methods resolve contradictions in stereochemical assignments for this compound?
Methodological Answer:
- Chiral HPLC : Separate enantiomers using columns like Chiralpak AD-H and compare retention times with standards .
- VCD (Vibrational Circular Dichroism) : Resolve absolute configuration by correlating experimental spectra with DFT-computed models .
- Case Study : For tert-butyl 3-endo-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate (CAS 143557-91-9), stereochemical misassignments were corrected via X-ray and NOESY .
Q. How can researchers optimize the compound’s pharmacokinetic properties through structural modifications?
Methodological Answer:
- Prodrug Strategies : Convert the methyl ester to a hydrolyzable prodrug (e.g., ethyl ester in ) to enhance oral bioavailability .
- Salt Formation : Improve solubility via oxalate or hydrochloride salts (e.g., 5-azaspiro[3.4]octane oxalate in ) .
- Data-Driven Design : Use QSAR models to predict ADMET properties, focusing on parameters like plasma protein binding (%PPB) and metabolic stability in liver microsomes .
Data Contradiction Analysis
Q. How should researchers address discrepancies in predicted vs. experimental physicochemical properties?
Methodological Answer:
- Boiling Point : Predicted values (e.g., 331.8°C for tert-butyl 8-oxo-5-azaspiro[3.4]octane-5-carboxylate in ) may deviate due to decomposition. Use thermogravimetric analysis (TGA) to measure actual thermal stability .
- pKa : Discrepancies in predicted acidity (e.g., -1.96 for ) can arise from solvent effects. Validate via potentiometric titration in relevant solvents (e.g., water/DMSO mixtures) .
Methodological Tables
Q. Table 1. Key Physicochemical Properties of Analogous Spiro Compounds
*Estimated from oxalic acid dissociation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
